Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJESXBXYFZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465809 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852936-60-8 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Pyridine-2,6-Dicarboxylic Acid Intermediate
A foundational approach involves the oxidation of 2,6-dimethylpyridine to pyridine-2,6-dicarboxylic acid, followed by esterification and selective reduction.
Step 1: Oxidation of 2,6-Dimethylpyridine
2,6-Dimethylpyridine undergoes oxidation with potassium permanganate (KMnO₄) in aqueous medium at 85–90°C, yielding pyridine-2,6-dicarboxylic acid. This step achieves a 78% yield, as demonstrated in analogous syntheses.
Step 2: Esterification
The dicarboxylic acid is esterified using methanol under acidic conditions (e.g., H₂SO₄), forming dimethyl pyridine-2,6-dicarboxylate. Esterification typically proceeds at 60–80°C with yields exceeding 90%.
Chloromethylation-Hydrolysis Strategy
Chloromethylation of Dimethyl Pyridine-2,6-Dicarboxylate
Chloromethylation at the 4-position employs formaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) as a catalyst. This electrophilic substitution reaction forms dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA).
Reaction Conditions
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Temperature: 40–60°C
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Catalyst: ZnCl₂ (10 mol%)
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Yield: 65–70%
Hydrolysis of Chloromethyl to Hydroxymethyl
CMDPA undergoes hydrolysis in aqueous sodium hydroxide (NaOH) at room temperature, replacing the chloride with a hydroxyl group. This step achieves an 81% yield when triethylamine is used as a base.
Formylation-Reduction Approach
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the 4-position of dimethyl pyridine-2,6-dicarboxylate. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the formylated intermediate is synthesized at 0–5°C.
Step 1: Formylation
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Reagents: POCl₃, DMF
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Yield: 60–70%
Step 2: Reduction to Hydroxymethyl
The formyl group is reduced to hydroxymethyl using NaBH₄ in tetrahydrofuran (THF). This step proceeds quantitatively under mild conditions.
Comparative Analysis of Methods
The table below evaluates key parameters across preparation routes:
| Method | Starting Material | Key Reagents | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Oxidation-Reduction | 2,6-Dimethylpyridine | KMnO₄, NaBH₄ | 65 | 12 |
| Chloromethylation | Dimethyl ester | HCl, ZnCl₂, NaOH | 75 | 8 |
| Formylation-Reduction | Dimethyl ester | POCl₃, DMF, NaBH₄ | 70 | 10 |
Key Findings :
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The chloromethylation-hydrolysis route offers the highest yield (75%) but requires careful handling of corrosive reagents.
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The oxidation-reduction pathway is limited by over-oxidation risks at elevated temperatures.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Triethylamine as Base : Increases hydrolysis efficiency by neutralizing HCl generated during chloromethylation.
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LDA vs. n-BuLi : LDA provides superior regioselectivity in directed metalation.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
DMHDPDC serves as a crucial building block in the synthesis of complex organic molecules and coordination compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable in synthetic organic chemistry.
Coordination Chemistry
The compound can form stable complexes with various metals due to its functional groups. This property is essential for developing catalysts and materials with specific properties, such as liquid crystals and polymer electrolyte membranes .
DMHDPDC has garnered attention for its diverse biological activities:
- Antimicrobial Activity: Research indicates that DMHDPDC exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effectiveness at low concentrations .
- Antioxidant Properties: The compound demonstrates antioxidant activity by scavenging free radicals, which may contribute to its potential therapeutic effects in diseases associated with oxidative stress .
- Enzyme Inhibition: DMHDPDC interacts with biological macromolecules, potentially modulating enzyme activity. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of DMHDPDC against several bacterial strains. Results indicated strong inhibitory effects on both gram-positive and gram-negative bacteria, with MIC values ranging from 50 to 200 µg/mL depending on the strain tested. This positions DMHDPDC as a promising candidate for antibiotic development.
Case Study 2: Antioxidant Activity Assessment
In another study, DMHDPDC was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid, indicating its potential use in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism by which Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate exerts its effects involves its ability to form complexes with metals and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed . For example, in coordination chemistry, the compound can act as a ligand, binding to metal ions and influencing their reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate with structurally analogous pyridine dicarboxylate derivatives. Key parameters include substituent groups, molecular formulas, synthesis pathways, yields, and applications.
Structural and Functional Differences
Substituent Reactivity :
- The hydroxymethyl group in this compound enables further functionalization (e.g., oxidation to carboxylates or esterification) , whereas bromo or alkynyloxy derivatives are tailored for cross-coupling reactions .
- Methoxy and hydroxy derivatives exhibit distinct electronic effects: the -OCH₃ group enhances electron density, influencing metal-ligand bonding in coordination complexes , while -OH groups participate in hydrogen bonding .
Synthetic Flexibility: Bromo and alkynyloxy derivatives are synthesized via high-yield halogenation or Mitsunobu reactions , whereas hydroxymethyl derivatives require precise control of nucleophilic conditions to avoid side reactions .
Applications in Materials Science :
- Hydroxymethyl derivatives are pivotal in photoluminescent lanthanide complexes due to their ability to modulate ligand field symmetry .
- Alkynyloxy derivatives are utilized in click chemistry for bioorthogonal labeling , while methoxy derivatives contribute to thermochromic materials .
Comparative Performance in Catalysis
- DVDPA (Derivative of Hydroxymethyl Compound) : Synthesized from this compound via ionic liquid-catalyzed Wittig condensation, DVDPA achieves 83% yield under optimized conditions (60°C, 40 min) and retains catalytic activity over five cycles .
- Bromo Derivatives : Used in Pd-catalyzed cross-coupling reactions, these derivatives enable efficient C-C bond formation with boronic acids, though yields depend on steric and electronic factors .
Biological Activity
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (DMHDPDC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of DMHDPDC, highlighting its mechanisms of action, interactions with biological macromolecules, and potential therapeutic uses.
Chemical Structure and Properties
DMHDPDC is characterized by a pyridine ring with hydroxymethyl and carboxylate substituents. Its molecular formula is , and it exhibits properties that enhance its solubility and reactivity compared to other pyridine derivatives. The presence of the hydroxymethyl group is believed to play a crucial role in its biological activity by facilitating interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that DMHDPDC exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Antioxidant Properties
DMHDPDC has demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. This property may be attributed to its ability to scavenge free radicals and reduce oxidative damage to cells, thereby contributing to its potential therapeutic effects in diseases associated with oxidative stress.
3. Interaction with Biological Macromolecules
The compound's ability to form hydrogen bonds due to its functional groups allows it to interact effectively with proteins and enzymes. These interactions are vital for understanding its mechanism of action in biological systems. Studies have shown that DMHDPDC can bind to specific enzymes, potentially modulating their activity and influencing metabolic pathways .
Research Findings
Several studies have focused on the biological activity of DMHDPDC:
- In Vitro Studies : In vitro assays have demonstrated that DMHDPDC inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that DMHDPDC is effective at low concentrations, indicating its potential as a lead compound for antibiotic development .
- Cellular Effects : In cellular models, DMHDPDC has been shown to induce apoptosis in cancer cell lines, suggesting that it may have anticancer properties. The compound appears to activate caspase pathways, leading to programmed cell death .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of DMHDPDC against various bacterial strains. The results indicated that DMHDPDC exhibited strong inhibitory effects on both gram-positive and gram-negative bacteria, with an MIC ranging from 50 to 200 µg/mL depending on the strain tested.
Case Study 2: Antioxidant Activity Assessment
In another study, DMHDPDC was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The compound showed significant scavenging activity, comparable to standard antioxidants such as ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .
Comparative Analysis
The following table summarizes the biological activities of DMHDPDC compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition |
| Dimethyl pyridine-2,6-dicarboxylate | Moderate | Low | Unknown |
| Pyridine-2,6-dicarboxylic acid | Low | High | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, and what experimental parameters are critical for yield optimization?
- Methodological Answer : The Hantzsch reaction is a widely used method for synthesizing 1,4-dihydropyridine derivatives. For this compound, key parameters include:
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Solvent choice : Water or ethanol, depending on solubility and reaction efficiency .
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Catalysts : Acidic or basic conditions to promote cyclization and esterification.
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Temperature : Typically 60–80°C to balance reaction rate and side-product formation.
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Substrate ratios : Stoichiometric control of aldehydes, β-keto esters, and ammonia derivatives.
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Example: Aqueous Hantzsch synthesis under reflux yielded high-purity crystals confirmed by X-ray diffraction .
Key Parameters Optimal Conditions References Solvent Water or ethanol Temperature 60–80°C Reaction Time 6–24 hours
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Keep under inert atmosphere (e.g., nitrogen) at room temperature to prevent oxidation of the hydroxymethyl group .
- Safety Precautions :
- Use PPE (gloves, goggles) due to hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Avoid dust formation; work in a fume hood with adequate ventilation .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ester groups, hydroxymethyl proton, and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification .
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the hydroxymethyl group in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic effects and reaction pathways. For example, compare the hydroxymethyl group’s nucleophilicity with chloro or nitro analogs .
- Reaction Path Search : Tools like ICReDD’s computational workflows integrate experimental data to optimize conditions (e.g., solvent, catalysts) .
Q. What strategies resolve contradictions in reported synthetic yields or side-product formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading) and identify interactions .
- Statistical Analysis : Use ANOVA to prioritize factors affecting yield. Example: A study reduced trial runs by 70% using DoE for dihydropyridine synthesis .
Q. How does the hydroxymethyl group influence biological activity compared to other substituents?
- Methodological Answer :
- In Vitro Models : Test vasodilation using aortic ring assays, common for dihydropyridines .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chloro or 4-nitro derivatives) to assess substituent effects on calcium channel blocking .
Q. What advanced crystallographic methods validate conformational dynamics in solid-state structures?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral angles to confirm the planar pyridine ring and ester group orientation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding) affecting crystal packing .
Data Contradictions and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
